Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

ADC Linker Cathepsin L Payload Release Kinetics

Generic ADC linkers fail due to strict cathepsin L specificity required for Deruxtecan-based conjugates (e.g., Enhertu). This GGFG-aminomethoxy acetic acid linker enables controlled DXd release within 72h in lysosomal conditions, avoiding Val-Cit-PAB limitations (rodent Ces1C instability, cathepsin B bias). - **Critical for**: Trastuzumab deruxtecan, TROP2 ADCs, topoisomerase I inhibitor conjugates - **Value**: Maintains DAR, conjugation efficiency, and PK/tox profile equivalence to clinical materials - **Scale**: Available in >98% purity; GMP grade for CDMOs

Molecular Formula C18H25N5O7
Molecular Weight 423.4 g/mol
Cat. No. B15130844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
Molecular FormulaC18H25N5O7
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CN
InChIInChI=1S/C18H25N5O7/c19-7-14(24)20-9-16(26)23-13(6-12-4-2-1-3-5-12)18(29)21-8-15(25)22-11-30-10-17(27)28/h1-5,13H,6-11,19H2,(H,20,24)(H,21,29)(H,22,25)(H,23,26)(H,27,28)/t13-/m0/s1
InChIKeyJKVPATHZQGMASP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: A Tetrapeptide ADC Linker for Deruxtecan-Based Drug Conjugates


Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH (CAS 1599440-20-6) is a tetrapeptide-based antibody-drug conjugate (ADC) linker featuring a glycyl-glycyl-phenylalanyl-glycine (GGFG) sequence linked to an aminomethoxy acetic acid moiety . This compound is a key intermediate in the synthesis of enzyme-cleavable drug-linker conjugates, specifically designed for the preparation of Deruxtecan and related topoisomerase I inhibitor-based ADCs [1]. The GGFG linker is cathepsin-cleavable, enabling selective payload release within the lysosomes of tumor cells following ADC internalization, while maintaining stability in systemic circulation [2]. Its structural design provides a defined cleavage point for controlled drug release, making it a critical building block for next-generation ADC research and development .

Workflow
Synthesis of Deruxtecan and topoisomerase I inhibitor-based ADCs
Cleavage Type
Cathepsin-cleavable tetrapeptide linker with controlled intracellular payload release
Format
Key intermediate with aminomethoxy acetic acid terminus for DXd conjugation
Reported >98% purity and GMP grade options available for scale-up

Why Generic GGFG-Based ADC Linkers Cannot Substitute Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in Deruxtecan Synthesis


Generic substitution of ADC linkers is not feasible due to the strict structural and enzymatic specificity required for Deruxtecan-based conjugates. The Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH linker is optimized for cathepsin L-mediated cleavage, which is essential for the nearly complete release of the DXd payload within 72 hours in lysosomal conditions [1]. Alternative linkers, such as the widely used Val-Cit-PAB, exhibit different cleavage kinetics and enzyme selectivity (primarily cathepsin B) [2], and are susceptible to premature cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, which can confound preclinical evaluation [3]. Furthermore, the aminomethoxy acetic acid terminus in this specific linker is critical for efficient conjugation to the Deruxtecan payload . Using a different linker, even one with a similar peptide sequence, would alter the drug-to-antibody ratio (DAR), conjugation efficiency, and release profile, potentially compromising the ADC's therapeutic index and analytical consistency.

This Linker
Enzyme Specificity
Optimized for cathepsin L-mediated release; minimal cathepsin B cleavage
Terminal Chemistry
Aminomethoxy acetic acid group enables efficient Deruxtecan conjugation
Plasma Stability
Reported enhanced stability in systemic circulation vs. acid/GSH-cleavable linkers
Generic Alternatives
Enzyme Specificity
Val-Cit-PAB linkers primarily cleaved by cathepsin B; release kinetics may not transfer
Terminal Chemistry
Generic GGFG peptides lack the aminomethoxy acetic acid terminus, altering DAR and conjugation efficiency
Preclinical Rodent Stability
Val-Cit linkers may undergo premature cleavage by rodent Ces1C, confounding model studies

Quantitative Differentiation of Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Comparative Evidence for Scientific Procurement


Cathepsin L-Mediated Payload Release: Near-Complete DXd Liberation in 72 Hours

The GGFG linker demonstrates a unique enzyme selectivity profile, enabling nearly complete release of the DXd payload from its ADC conjugate within 72 hours when exposed to cathepsin L, while exhibiting minimal cleavage by cathepsin B [1]. This contrasts with the Val-Cit linker, which is primarily cleaved by cathepsin B [2]. The quantitative difference in enzyme preference and release kinetics is critical for the design of ADCs with predictable and efficient intracellular drug liberation .

Payload Release Kinetics
Class-level inference
Cathepsin L-mediated near-complete DXd release within 72 hours; minimal activity with cathepsin B
Supports linker-enzyme pairing for intracellular payload liberation studies
Val-Cit comparator shows primary cathepsin B dependence; context-dependent release profiles
ADC Linker Cathepsin L Payload Release Kinetics Deruxtecan

Plasma Stability: GGFG Linker Offers Enhanced Systemic Circulation Integrity Compared to Acid- and GSH-Cleavable Linkers

Comparative stability assessments indicate that the GGFG linker provides greater stability in the bloodstream compared to acid-cleavable and glutathione (GSH)-cleavable linkers [1]. This enhanced stability minimizes unintended payload release in systemic circulation, thereby improving the safety profile of the ADC by reducing off-target toxicity [2]. While a direct quantitative comparison with Val-Cit linkers in human plasma is not available in the current literature, the GGFG linker's resistance to premature cleavage is a key differentiator against other common cleavable linker classes .

Plasma Stability Profile
Class-level inference
Greater reported stability than acid- and GSH-cleavable linkers; minimizes premature systemic release
May support systemic circulation integrity in ADC pharmacokinetic studies
Direct quantitative comparison with Val-Cit in human plasma not available; data to verify
ADC Linker Plasma Stability Systemic Circulation Drug Safety

Synthetic Utility: Essential Intermediate for Deruxtecan (HY-13631E) Production

Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is specifically validated and widely cited as a crucial intermediate for the synthesis of Deruxtecan (HY-13631E), a potent drug-linker conjugate . This compound provides the precise functional handles and spacer length required for efficient conjugation to the DXd payload, a step that cannot be reliably achieved with generic GGFG peptides lacking the aminomethoxy acetic acid terminus [1]. The availability of this specific linker from multiple vendors in >98% purity (including GMP grade options) [2] streamlines the synthesis of Deruxtecan-based ADCs, ensuring batch-to-batch consistency and reducing the need for custom peptide synthesis .

Synthetic Utility
Supporting evidence
Validated intermediate for Deruxtecan (HY-13631E); >98% purity and GMP grade reported
Streamlines Deruxtecan-based ADC research with defined conjugation handles
Generic GGFG peptides lack the required aminomethoxy acetic acid terminus
ADC Linker Drug-Linker Conjugate Deruxtecan Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH


Synthesis of Deruxtecan-Based Antibody-Drug Conjugates (ADCs)

This compound is the definitive starting material for synthesizing Deruxtecan (HY-13631E), a drug-linker conjugate used in clinically validated ADCs such as trastuzumab deruxtecan (Enhertu). Its specific aminomethoxy acetic acid terminus enables efficient and reproducible conjugation to the DXd payload . Researchers developing novel ADCs targeting HER2, TROP2, or other tumor-associated antigens with topoisomerase I inhibitor payloads should prioritize this linker to ensure chemical fidelity and streamlined synthesis [1].

Development of Next-Generation Cathepsin L-Sensitive Linker Platforms

Given its unique sensitivity to cathepsin L over cathepsin B, this GGFG linker serves as a valuable tool for investigating protease-specific payload release mechanisms [2]. Research groups focused on optimizing ADC design for tumors with high cathepsin L expression can use this linker as a benchmark to compare novel peptide sequences or to engineer linkers with tailored cleavage kinetics [3]. Its well-characterized release profile provides a reliable baseline for structure-activity relationship (SAR) studies.

Preclinical ADC Stability and Pharmacokinetic Studies

The enhanced plasma stability of the GGFG linker compared to acid- and GSH-cleavable alternatives makes it an excellent candidate for ADCs where minimizing systemic payload release is paramount [4]. Scientists conducting preclinical pharmacokinetic (PK) and toxicology studies in rodent models can utilize this linker to achieve a wider therapeutic index, reducing the confounding effects of premature linker cleavage observed with some Val-Cit-based constructs in mouse and rat plasma [5].

GMP Manufacturing and Scale-Up of ADC Intermediates

The availability of this compound in >98% purity and GMP grade from multiple suppliers ensures batch-to-batch consistency and regulatory compliance for large-scale ADC manufacturing [6]. Contract development and manufacturing organizations (CDMOs) and pharmaceutical companies scaling up Deruxtecan-ADC production should procure this specific linker to maintain analytical and biological equivalence with clinical-stage materials, thereby de-risking process development and technology transfer .

Application
Selection Property
Validation Focus
Deruxtecan-based ADC synthesis
Aminomethoxy acetic acid terminus fidelity
Conjugation efficiency and DAR reproducibility
Cathepsin L-sensitive linker platform studies
Cathepsin L over B selectivity profile
Cleavage kinetics and enzyme expression model context
Preclinical ADC stability and PK research
Systemic circulation integrity
Premature cleavage in rodent model plasma
ADC intermediate process development
Reported GMP grade and >98% purity availability
Batch-to-batch consistency and scale-up equivalence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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